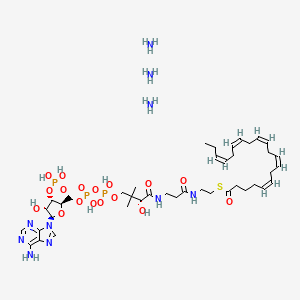
Eicosapentaenoyl-CoA (triammonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosapentaenoyl-CoA (triammonium) is an unsaturated fatty acyl-CoA that plays a significant role in various biochemical processes. It is commonly used in scientific research to measure the enzymatic activity of specific enzymes, such as the TrWSD4 enzyme . This compound is derived from eicosapentaenoic acid, a well-known omega-3 fatty acid, and is essential in lipid metabolism and other cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eicosapentaenoyl-CoA (triammonium) typically involves the esterification of eicosapentaenoic acid with coenzyme A. This process requires specific reaction conditions, including the presence of activating agents and catalysts to facilitate the formation of the acyl-CoA bond . The reaction is usually carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of Eicosapentaenoyl-CoA (triammonium) involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process includes the purification of the compound through various chromatographic techniques to achieve the desired purity levels required for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Eicosapentaenoyl-CoA (triammonium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Eicosapentaenoyl-CoA (triammonium), which are used in further biochemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
Eicosapentaenoyl-CoA (triammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of specialized biochemical products and as a research tool in various industrial applications
Wirkmechanismus
The mechanism of action of Eicosapentaenoyl-CoA (triammonium) involves its role as a substrate for specific enzymes, such as acyl-CoA:cholesterol acyltransferase. It participates in the transfer of acyl groups to cholesterol, leading to the formation of cholesterol esters. This process is crucial for lipid metabolism and the regulation of cholesterol levels in cells . The molecular targets and pathways involved include the enzymatic activity of acyl-CoA:cholesterol acyltransferase and other related enzymes .
Vergleich Mit ähnlichen Verbindungen
Eicosapentaenoyl-CoA (triammonium) can be compared with other similar compounds, such as:
Oleoyl-CoA: Another acyl-CoA derivative involved in lipid metabolism.
Palmitoyl-CoA: A saturated fatty acyl-CoA with similar functions in cellular processes.
Arachidonoyl-CoA: An unsaturated fatty acyl-CoA with roles in inflammation and other cellular functions.
The uniqueness of Eicosapentaenoyl-CoA (triammonium) lies in its specific structure and its role in the enzymatic activity of certain enzymes, making it a valuable tool in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C41H73N10O17P3S |
|---|---|
Molekulargewicht |
1103.1 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenethioate;azane |
InChI |
InChI=1S/C41H64N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h5-6,8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4,7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b6-5-,9-8-,12-11-,15-14-,18-17-;;;/t30-,34-,35-,36+,40-;;;/m1.../s1 |
InChI-Schlüssel |
QCDQAUBOSVTHRQ-RWZJTUFVSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
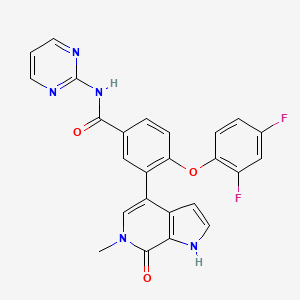
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)

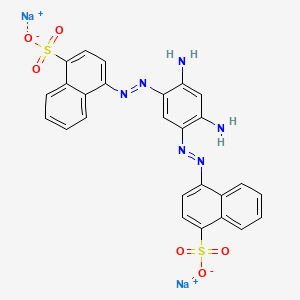
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)



![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

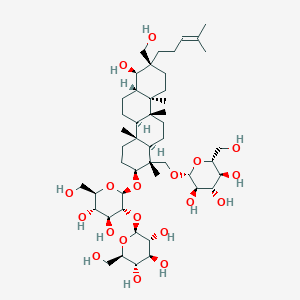
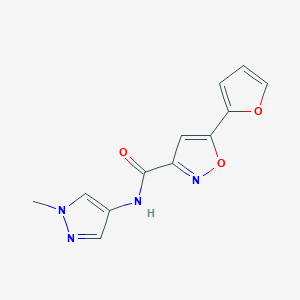
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
